molecular formula C8H5N3O3 B1339182 7-Nitro-2(1H)-quinoxalinone CAS No. 89898-96-4

7-Nitro-2(1H)-quinoxalinone

Cat. No.: B1339182
CAS No.: 89898-96-4
M. Wt: 191.14 g/mol
InChI Key: CPIFPSDSDMLFMK-UHFFFAOYSA-N
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Description

7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a nitro group at the 7th position and a quinoxalinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2(1H)-quinoxalinone typically involves the nitration of quinoxalinone derivatives. One common method includes the nitration of 2(1H)-quinoxalinone using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the quinoxalinone core, leading to the formation of quinoxaline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

    Reduction: 7-Amino-2(1H)-quinoxalinone.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

    Oxidation: Quinoxaline N-oxides.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Research has shown that 7-Nitro-2(1H)-quinoxalinone possesses anti-inflammatory and anticancer properties. It has been investigated for its potential use in cancer therapy and as an anti-inflammatory agent.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

7-Nitro-2(1H)-quinoxalinone can be compared with other nitro-substituted heterocyclic compounds:

    Similar Compounds: 7-Nitro-2(1H)-quinolinone, 7-Nitro-2(1H)-benzoxazinone, and 7-Nitro-2(1H)-benzothiazinone.

    Uniqueness: Compared to these similar compounds, this compound exhibits unique biological activities and chemical reactivity due to the presence of the quinoxalinone core. Its ability to inhibit glutathione S-transferases and its potential as an anticancer agent distinguish it from other nitro-substituted heterocycles.

Properties

IUPAC Name

7-nitro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIFPSDSDMLFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567147
Record name 7-Nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89898-96-4
Record name 7-Nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-nitro-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 7-Nitro-2(1H)-quinoxalinone and how does it compare to its derivatives?

A1: this compound crystallizes in the triclinic system, specifically the P\u00AF\u00AF\u00AF1 space group []. This is in contrast to 3-Methyl-2(1H)-quinoxalinone which crystallizes in the P21/c monoclinic system, and 3,7-dimethyl-2(1H)-quinoxalinone which adopts the Pbca orthorhombic system. Interestingly, 3-methyl-6,7-dichloro-2(1H)-quinoxalinone also crystallizes in the P\u00AF\u00AF\u00AF1 triclinic system, suggesting the 7-nitro and 6,7-dichloro substitutions may lead to similar packing arrangements within the crystal lattice. The study highlights that in the nitro derivative, C-H...N short contacts are observed between the methyl group carbon and the nitrogen atom double-bonded within the ring []. This type of interaction is not observed in the other derivatives, suggesting a unique structural feature induced by the nitro group.

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